molecular formula C8H13NO B8359196 [1-(2-Hydroxypropyl)cyclopropyl]acetonitrile

[1-(2-Hydroxypropyl)cyclopropyl]acetonitrile

Cat. No. B8359196
M. Wt: 139.19 g/mol
InChI Key: UAUWLXBXIHHECA-UHFFFAOYSA-N
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Patent
US05604253

Procedure details

To a -78° C. solution of oxalyl chloride (0.70 mL, 8.0 mmol) in 40 mL of CH2Cl2 was added DMSO (0.62 mL, 8.7 mmol) and the resulting solution was stirred for 10 min. A solution of the alcohol from Step 3 (2.46 g, 17.7 mmol) in 5 mL CH2Cl2 was then added, and the mixture stirred 1 h at -78° C. Triethylamine (4.2 mL, 30 mmol) was then added, and the solution was allowed to warm to room temperature and stirred overnight. The reaction mixture was then partitioned between 1M HCl and CH2Cl2, and the organic layer was washed with saturated NaHCO3 and brine, dried over MgSO4 and evaporated. Purification of the residue by flash chromatography (25% ethyl acetate/hexanes) provided 927 mg of the title compound.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH:12]([CH3:20])[CH2:13][C:14]1([CH2:17][C:18]#[N:19])[CH2:16][CH2:15]1.C(N(CC)CC)C>C(Cl)Cl>[O:11]=[C:12]([CH3:20])[CH2:13][C:14]1([CH2:17][C:18]#[N:19])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.62 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.46 g
Type
reactant
Smiles
OC(CC1(CC1)CC#N)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred 1 h at -78° C
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between 1M HCl and CH2Cl2
WASH
Type
WASH
Details
the organic layer was washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography (25% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CC1(CC1)CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 927 mg
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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